“(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine” is a chemical compound with the molecular formula C13H19NO. It is used as a key intermediate in the preparation of the opioid drug Alvimopan. This compound is a class of pure opioid receptor antagonists with a novel pharmacophore.
Synthesis Analysis
An industrially feasible and cost-efficient process has been reported for the preparation of this compound. The overall yield in this process is increased from 15 to 30%, mainly due to the improvement in yield from 26 to 53% for intermediate 7.
Molecular Structure Analysis
The molecule contains a total of 35 bonds. There are 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It has a molecular weight of 205.3.
Synthesis Analysis
From 1,3-Dimethyl-4-piperidinone: One approach involves utilizing 1,3-dimethyl-4-piperidinone as the starting material []. This method involves a multistep synthesis, including a key step of selective dehydration of a 1,3-dimethyl-4-arylpiperidinol intermediate via cis-thermal elimination of a corresponding alkyl carbonate derivative at 190 °C [].
Enantioselective Synthesis: The first asymmetric synthesis of this scaffold was achieved by employing a CBS reduction to establish C-3 stereochemistry followed by a stereoselective anti-SN2' cuprate displacement and trans-selective 4-methylation []. This method offers a more controlled approach towards the synthesis of enantiomerically pure compounds.
Molecular Structure Analysis
N-Alkylation: The nitrogen atom readily undergoes alkylation reactions, allowing for the introduction of diverse N-substituents. This modification is critical in modulating the pharmacological properties, particularly the potency and selectivity towards different opioid receptor subtypes [, , , , ].
Esterification: The hydroxyl group of the 3-hydroxyphenyl group can be esterified []. This modification is used to explore the potential for developing shorter-acting κ opioid receptor antagonists.
Replacement of Hydroxyl Group: The 3-hydroxyl substituent of the 4-(3-hydroxyphenyl) group has been successfully replaced with other substituents, such as hydrogen, fluorine, and chlorine, leading to potent and selective KOR antagonists [].
Mechanism of Action
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine derivatives primarily act as opioid receptor antagonists [, , , , , ]. They exert their effects by binding to opioid receptors, particularly the μ, κ, and δ subtypes, and blocking the binding of opioid agonists, thereby inhibiting the downstream signaling pathways [, , , , ].
Some long-acting antagonists, like NorBNI and JDTic, exhibit a unique mechanism. Despite their non-covalent binding and moderate affinities, they induce long-lasting antagonism by disrupting KOR signaling through the activation of c-Jun N-terminal kinase (JNK) [, ]. This activation leads to a prolonged functional antagonism that extends beyond their dissociation from the receptor.
Physical and Chemical Properties Analysis
Lipophilicity: The presence of a lipophilic binding site distal to the nitrogen atom in both μ and κ receptors highlights the importance of lipophilicity in ligand binding []. Modifications to the N-substituent influence the overall lipophilicity, thereby impacting the binding affinity and selectivity towards different opioid receptor subtypes [, ].
Applications
Obesity Treatment: Derivatives of this scaffold have demonstrated potent anorectant activity in obese Zucker rats [, ]. Notably, LY255582, a potent μ, κ, and δ-opioid antagonist, emerged as a promising candidate for appetite suppression and weight loss [].
Gastrointestinal Motility Disorders: The peripherally selective opioid antagonist, LY246736 (alvimopan), developed from this scaffold, effectively accelerates gastrointestinal recovery following surgeries involving bowel resection [, , , ]. It selectively targets peripheral opioid receptors, minimizing central nervous system side effects.
Treatment of Substance Abuse: JDTic, a potent and selective κ opioid receptor antagonist derived from this scaffold, shows potential in treating psychiatric disorders, including depression, anxiety, and substance abuse [, , , , , , ]. It demonstrates a long duration of action, suggesting its potential for long-term treatment strategies.
Future Directions
Development of Shorter-Acting Antagonists: While long-acting antagonists like JDTic offer therapeutic advantages, designing shorter-acting antagonists with improved pharmacokinetic profiles could be beneficial for specific applications. Strategies like incorporating metabolically labile groups while retaining affinity and selectivity are being explored [].
Related Compounds
LY255582
Compound Description: (3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexyl-propyl]-4-(3-hydroxyphenyl)piperidine (LY255582) is a potent mu, kappa, and delta-opioid antagonist. [] It exhibits significant anorectant activity in obese Zucker rats, suggesting potential clinical utility as an appetite suppressant. []
Relevance: LY255582 shares the core (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure. It differs from the parent compound by the addition of a (3S)-3-hydroxy-3-cyclohexyl-propyl substituent on the piperidine nitrogen. [] This N-substitution contributes to its potent opioid antagonist activity and influences its anorectic effects. []
LY246736-dihydrate
Compound Description: LY246736-dihydrate is a peripherally-active opioid antagonist. [] It displays high affinity for mu, kappa, and delta opioid receptors. [] LY246736-dihydrate exhibits over 200-fold selectivity for peripheral receptors, making it suitable for investigating the role of mu opioid receptors in gastrointestinal motility disorders. []
Relevance: LY246736-dihydrate shares the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core with the parent compound. [] Variations in the N-substituent contribute to its peripherally selective opioid antagonist profile. []
Compound Description: JDTic is a highly potent and selective kappa opioid receptor antagonist. [, , ] It exhibits a remarkably long duration of action in vivo. [, ] Structurally, JDTic consists of the (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core linked to a tetrahydroisoquinoline moiety. [, , ] This unique structure contributes to its potent and selective kappa antagonist activity. []
Relevance: JDTic incorporates the (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold as a key structural element. [, , ] The presence of a second basic amino group and a phenol group within the N-substituent, similar to nor-BNI and GNTI, are essential for JDTic's kappa antagonist activity. [] This compound serves as a lead structure for developing novel kappa opioid receptor antagonists with potentially shorter durations of action. []
Compound Description: RTI-5989-29 is a kappa opioid receptor-selective ligand. [] This compound exhibits significant affinity for the kappa opioid receptor. [] Structural analysis suggests that RTI-5989-29 interacts with specific lipophilic and hydrogen-bonding sites within the kappa receptor. []
Relevance: RTI-5989-29 incorporates the (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine moiety, highlighting its significance in designing opioid receptor antagonists. [] The distinct N-substituent in RTI-5989-29 contributes to its kappa receptor selectivity by interacting with unique binding sites primarily found in the kappa receptor subtype. []
Compound Description: Compound 5a is a mu-selective opioid ligand. [] It displays a high affinity for the mu opioid receptor. []
Relevance: This compound shares the (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core with the parent compound, emphasizing the structural importance of this scaffold in opioid ligand development. [] The trans-4-phenyl-2-butenyl N-substituent contributes to its mu receptor selectivity. [] Comparing its binding profile with RTI-5989-29 reveals the impact of N-substituents on receptor selectivity within this compound class. []
Compound Description: Compound 3 is a potent and selective kappa opioid receptor antagonist with a K(e) value of 0.03 nM at the kappa receptor. [] It displays 100-fold and 793-fold selectivity for kappa receptors over mu and delta receptors, respectively. []
Relevance: This compound represents a JDTic analog with modifications to the N-substituent. [] The high potency and selectivity of Compound 3 for the kappa receptor, compared to (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine, underscore the impact of specific N-substituents on the pharmacological profile of this class of compounds. []
Compound Description: Compound 8d is a potent and selective kappa opioid receptor antagonist. [] It exhibits a Ke value of 0.037 nM at the kappa receptor and displays selectivity for the kappa receptor over the mu and delta receptors. []
Relevance: This compound is a JDTic analog featuring a methoxy group replacing the hydroxyl group at the 3-position of the phenyl ring in the (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine moiety. [] The high potency and selectivity of Compound 8d for the kappa receptor, compared to (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine, demonstrate the influence of even minor modifications on the pharmacological profile of this class of compounds. []
Norbinaltorphimine (norBNI)
Compound Description: NorBNI is a highly potent and selective kappa opioid receptor antagonist. [, ] It displays an exceptionally long duration of action in vivo, lasting for several days after a single administration. [, ]
Relevance: Although structurally distinct from (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine, norBNI serves as a reference compound for comparing the duration of action and functional effects of other kappa opioid antagonists, such as JDTic. [, ] Both norBNI and JDTic demonstrate long-lasting antagonist effects, suggesting that they may exert their actions through similar downstream mechanisms. [, ]
trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine with varying N-substituents
Compound Description: This entry refers to a series of compounds exploring variations in the N-substituent attached to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core. These compounds were investigated for their opioid agonist and antagonist activity at mu and kappa receptors. []
Relevance: This series of compounds helped establish the structure-activity relationship (SAR) for this chemical class. They confirmed that the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure consistently exhibited pure opioid antagonist activity regardless of the N-substituent. [] This finding is significant because it suggests that this core structure is a privileged scaffold for developing opioid antagonists.
Compound Description: This compound is a prototypical mu-opioid antagonist within the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series. [] Researchers aimed to elucidate its bioactive conformation by restricting its flexibility. []
Relevance: This compound highlights the importance of conformational flexibility in the N-substituent for receptor binding and selectivity. [] Restricting this flexibility through cyclization led to compounds with distinct pharmacological profiles, with some showing potent mu-agonist activity, in contrast to the parent compound's antagonist activity. [] This research underscores the impact of subtle conformational changes on the activity of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine derivatives.
N-Substituted-6-(3-hydroxyphenyl)3-azabicyclo[3.1.0]hexane and 3-methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptanes
Compound Description: These compounds are structurally rigid analogs of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid receptor antagonists. [] The researchers designed these compounds to restrict conformational flexibility and explore the bioactive conformation of the opioid antagonists. []
Relevance: These bicyclic analogs helped define the spatial requirements for opioid receptor binding. The study found that locking the 3-hydroxyphenyl group in an equatorial orientation, similar to the presumed active conformation of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine, resulted in compounds with potent antagonist activity. [] This finding supports the idea that the 3-hydroxyphenyl group's orientation is critical for antagonist activity.
Compound Description: N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines represent a class of conformationally restricted analogs of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists. [] This particular constraint focuses on limiting the phenyl ring's rotational freedom relative to the piperidine ring. []
Relevance: These compounds were designed to investigate the bioactive conformation of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid receptor antagonists, particularly the role of the 3-hydroxyphenyl group's orientation. [] The research suggests that an equatorial orientation of the 3-hydroxyphenyl group is crucial for antagonist activity. []
N-Methyl- and N-phenethyl-9β-methyl-5-(3-hydroxyphenyl)morphans
Compound Description: These compounds are structurally related to the 4-(3-hydroxyphenyl)piperidines and represent a rigidified analog of this core structure. They are classified as opioid receptor pure antagonists and lack any agonist activity at the mu, delta, and kappa opioid receptors. []
Relevance: These morphans share a structural similarity to the 4-(3-hydroxyphenyl)piperidines, particularly with the 5-(3-hydroxyphenyl) group fixed in a conformation resembling the equatorial orientation of the 4-(3-hydroxyphenyl)piperidines. [] This conformational restriction provides compelling evidence that opioid antagonists can interact effectively with opioid receptors when the phenyl group occupies an equatorial position. This observation supports the hypothesis that the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of antagonists likely adopts a similar phenyl equatorial conformation for binding. [] Moreover, the strong correlation between these two classes of antagonists suggests that 5-(3-hydroxyphenyl)morphans could serve as a promising starting point for developing novel opioid antagonists. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.